molecular formula C18H27N3O4 B012961 Methylamino-phenylalanyl-leucyl-hydroxamic acid CAS No. 108383-58-0

Methylamino-phenylalanyl-leucyl-hydroxamic acid

Cat. No. B012961
M. Wt: 349.4 g/mol
InChI Key: MOPRTFSMCQNUCT-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylamino-phenylalanyl-leucyl-hydroxamic acid (also known as MLN-9708) is a proteasome inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.

Mechanism Of Action

MLN-9708 works by inhibiting the proteasome, which is a cellular complex responsible for breaking down proteins. By inhibiting the proteasome, MLN-9708 prevents the degradation of regulatory proteins that control cell growth and division, leading to the accumulation of toxic proteins and ultimately, cell death.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, MLN-9708 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This effect may be useful in treating diseases such as macular degeneration and diabetic retinopathy.

Advantages And Limitations For Lab Experiments

One advantage of using MLN-9708 in lab experiments is its high potency and specificity for the proteasome. This makes it a useful tool for studying proteasome function and its role in various cellular processes. However, one limitation of using MLN-9708 is its potential toxicity to non-cancerous cells, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MLN-9708. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with MLN-9708. Finally, there is ongoing research into the use of MLN-9708 in combination with other cancer therapies to improve treatment outcomes.

Synthesis Methods

MLN-9708 is synthesized using a modified version of the conventional solid-phase peptide synthesis method. The process involves the coupling of various amino acids to form the desired peptide sequence, followed by the addition of a hydroxamic acid group at the C-terminus.

Scientific Research Applications

MLN-9708 has been extensively studied for its potential use in cancer treatment. It has shown efficacy against a wide range of cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. The compound has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

CAS RN

108383-58-0

Product Name

Methylamino-phenylalanyl-leucyl-hydroxamic acid

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1

InChI Key

MOPRTFSMCQNUCT-CABCVRRESA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC

synonyms

3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide
3-BMMHMH

Origin of Product

United States

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